H-VAL-ALA-PNA
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Overview
Description
H-VAL-ALA-PNA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrophenyl group, which is known for its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-ALA-PNA typically involves multiple steps, starting from readily available starting materials. One common approach is the coupling of an amino acid derivative with a nitrophenyl-substituted amine under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-VAL-ALA-PNA can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
H-VAL-ALA-PNA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrophenyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-VAL-ALA-PNA involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)sulfonyl]amino]phenyliodonium inner salt: Another compound with a nitrophenyl group, used in similar applications.
tert-Butyl esters: Compounds with a tert-butyl group, known for their unique reactivity and applications in synthetic chemistry.
Uniqueness
H-VAL-ALA-PNA is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino acid derivative and a nitrophenyl group makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVFNZXVHFNNL-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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